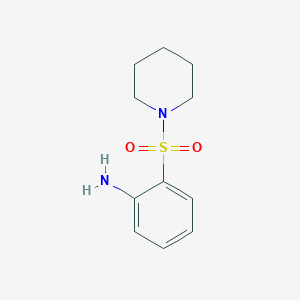

2-(Piperidin-1-ylsulfonyl)aniline

Description

Significance of Sulfonamide Moieties in Chemical Biology

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry and chemical biology. Its prominence is attributed to its ability to act as a bioisostere of a carboxylic acid group, meaning it can mimic the spatial arrangement and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability and cell membrane permeability. nih.gov

Sulfonamide derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects. nih.govnih.gov The antibacterial action of sulfa drugs, the first class of synthetic antimicrobial agents, relies on their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. nih.gov In the context of cancer research, sulfonamides are integral to the structure of many targeted therapies, such as certain kinase inhibitors, where they can induce apoptosis and disrupt the cell cycle of cancer cells. nih.govacs.org Furthermore, the sulfonamide group is utilized in the design of fluorescent probes for detecting biologically important molecules like glutathione (B108866). acs.org

Table 1: Examples of Biological Activities of Sulfonamide-Containing Compounds

| Biological Activity | Example Compound Class | Mechanism of Action (General) |

|---|---|---|

| Antibacterial | Sulfanilamides (e.g., Sulfamethoxazole) | Inhibition of dihydropteroate synthetase, blocking folic acid synthesis. nih.gov |

| Anticancer | Kinase Inhibitors | Inhibition of protein kinases involved in cell proliferation and survival. nih.govacs.org |

| Diuretic | Carbonic Anhydrase Inhibitors | Inhibition of carbonic anhydrase in the kidneys, leading to increased urine output. |

| Anti-inflammatory | COX-2 Inhibitors | Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. |

Importance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products. exlibrisgroup.comnih.gov Its significance in medicinal chemistry is multifaceted. The three-dimensional, non-planar structure of the piperidine ring allows for the creation of molecules with well-defined spatial arrangements, which can lead to highly specific interactions with biological targets. lifechemicals.com

Incorporating a piperidine scaffold into a drug candidate can favorably modulate its physicochemical properties, such as solubility and lipophilicity, which are critical for absorption and distribution in the body. thieme-connect.comresearchgate.net This can lead to enhanced biological activity, improved selectivity for the target receptor or enzyme, and better pharmacokinetic profiles. thieme-connect.com The piperidine moiety is a key component in a wide array of drug classes, including antipsychotics, analgesics, antihistamines, and agents for treating Alzheimer's disease. exlibrisgroup.comencyclopedia.pub More than 70 drugs approved by the U.S. FDA contain a piperidine scaffold, underscoring its immense value in drug discovery. exlibrisgroup.com

Table 2: Prominent Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

|---|---|---|

| Donepezil | Alzheimer's Disease | Acts as an acetylcholinesterase inhibitor; the piperidine is key for binding. encyclopedia.pub |

| Ropivacaine | Anesthetic | Local anesthetic where the piperidine is part of the core structure. lifechemicals.com |

| Loratadine | Antihistamine | The piperidine ring is crucial for its antihistaminic activity. lifechemicals.com |

| Haloperidol | Antipsychotic | A typical antipsychotic where the piperidine is a central feature. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid with a 4-anilidopiperidine structure. |

Overview of 2-(Piperidin-1-ylsulfonyl)aniline as a Research Subject

While extensive academic literature dedicated solely to the biological activities of this compound is not prominent, its structure suggests its primary role as a versatile chemical intermediate or building block in the synthesis of more complex molecules for drug discovery and materials science. The compound itself is a derivative of benzenesulfonamide (B165840), a class of compounds that has been explored for various biological applications. who.int

The research interest in this compound is inferred from the established importance of its constituent parts. The aniline (B41778) group provides a reactive site for further chemical modifications, allowing for the attachment of various other functional groups. The combination of the robust piperidine scaffold and the biologically active sulfonamide linker makes this compound a valuable precursor for creating libraries of novel compounds. These derivative compounds can then be screened for a wide range of potential therapeutic activities, drawing upon the known efficacy of both piperidine and sulfonamide pharmacophores. For instance, related structures have been synthesized and investigated for their potential as inhibitors of various enzymes or as ligands for specific receptors. who.intnih.gov The synthesis of such compounds often involves the coupling of a sulfonyl chloride with an amine, a fundamental reaction in organic chemistry. who.int

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLFBQSMMSXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360616 | |

| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-30-6 | |

| Record name | 2-(1-Piperidinylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes for 2-(Piperidin-1-ylsulfonyl)aniline

The most fundamental approaches to constructing this compound rely on established, sequential reactions that build the molecule step-by-step from readily available precursors.

A primary and logical synthetic route to this compound involves the reaction between an activated aniline (B41778) precursor and piperidine (B6355638). This method hinges on the formation of a sulfonyl chloride from an aniline derivative, which then undergoes nucleophilic substitution by piperidine.

The key precursor for this synthesis is 2-aminobenzenesulfonyl chloride. nih.gov The general two-step process is as follows:

Formation of the Sulfonyl Chloride: An appropriate aniline, such as 2-aminobenzenesulfonic acid or a protected version, is converted into its corresponding sulfonyl chloride. This transformation can be achieved using reagents like phosphorus pentachloride or thionyl chloride. A more direct route involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Sulfonamide Formation: The resulting 2-aminobenzenesulfonyl chloride is then reacted with piperidine. In this step, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. researchgate.net

The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. researchgate.net The conditions are generally mild, and the reaction proceeds with high efficiency.

Table 1: Illustrative Conditions for Sulfonamide Formation

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield |

| 1 | Piperidine | 2-Aminobenzenesulfonyl Chloride | Pyridine | Dichloromethane | High |

| 2 | Morpholine | Benzenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | >90% |

| 3 | Aniline | 4-Methylbenzenesulfonyl Chloride | Sodium Carbonate | Water/Acetone | High |

Note: This table presents generalized conditions based on common laboratory practices for sulfonamide synthesis. Specific yields for this compound would require experimental determination.

Sulfur dioxide (SO₂) serves as a crucial C1 synthon for introducing the sulfonyl group directly onto an aniline ring. Modern synthetic methods often utilize stable, solid SO₂ surrogates to avoid the challenges of handling gaseous sulfur dioxide. One such prominent surrogate is DABCO·(SO₂)₂, a complex of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide.

A notable application is the direct C-H bond sulfonylation of anilines to produce 2-sulfonylanilines. This transformation is achieved through a three-component reaction involving anilines, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates under metal-free conditions. researchgate.net The reaction is highly efficient and demonstrates broad functional group tolerance. researchgate.net The proposed mechanism involves the in-situ generation of an arylsulfonyl radical from the reaction of the aryldiazonium salt and the SO₂ surrogate. This radical then attacks the aniline at the ortho-position, leading to the desired 2-sulfonylaniline product after deprotonation and aromatization. researchgate.net

Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, reagents, and byproducts. The primary techniques for purifying solid organic compounds are recrystallization and column chromatography. reachemchemicals.comemu.edu.tr

Recrystallization: This is a widely used technique for purifying solid compounds. jove.comedubull.com The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. researchgate.net

Procedure: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. The solvent should dissolve the compound well when hot but poorly when cold. emu.edu.trresearchgate.net Any insoluble impurities are removed by hot filtration. The hot, clear solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (the mother liquor). emu.edu.trjove.com The pure crystals are then collected by filtration. jove.com

Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through it. emu.edu.tr

Procedure: A glass column is packed with the stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. The mobile phase, or eluent, is then passed through the column. Compounds with lower polarity and weaker interactions with the stationary phase travel down the column more quickly, while more polar compounds move more slowly. By collecting fractions of the eluent over time, the separated compounds can be isolated.

Advanced Synthetic Approaches to Sulfonyl Anilines

Recent advances in synthetic chemistry have provided more sophisticated and efficient methods for preparing sulfonyl anilines, often under milder conditions and with greater control.

A modern and powerful strategy for synthesizing sulfonylated anilines involves a visible-light-mediated reaction between sulfonyl fluorides and anilines. This method offers several advantages, including mild reaction conditions and the use of sulfonyl fluorides as stable, modifiable, and atom-economical sulfonylation reagents. A variety of substituted sulfonylanilines can be synthesized with moderate to good efficiency using this approach.

The reaction is typically catalyzed by a photocatalyst, such as an iridium complex, which, upon irradiation with visible light (e.g., blue LEDs), initiates a radical process. This method has been successfully applied to a range of anilines and sulfonyl fluorides, demonstrating its versatility.

Table 2: Substrate Scope for Visible-Light-Mediated Sulfonylation of Anilines

| Entry | Aniline Derivative | Sulfonyl Fluoride (B91410) | Yield |

| 1 | Aniline | 4-Toluenesulfonyl Fluoride | 85% |

| 2 | 4-Methoxyaniline | Benzenesulfonyl Fluoride | 78% |

| 3 | 3-Chloroaniline | 4-Chlorobenzenesulfonyl Fluoride | 65% |

| 4 | N-Methylaniline | Naphthalenesulfonyl Fluoride | 72% |

Note: This table is a representative summary based on published research findings for the visible-light-mediated synthesis of various sulfonylanilines.

Sulfonimidamides are structural analogs of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group, introducing a chiral center at the sulfur atom. nih.gov A significant recent development is the enantiospecific synthesis of aniline-derived sulfonimidamides from chiral sulfonimidoyl fluorides. acs.orgacs.org

This transformation is a type of sulfur-fluoride exchange (SuFEx) reaction, activated by a Lewis acid, typically calcium bistriflimide [Ca(NTf₂)₂]. acs.orgorganic-chemistry.org The reaction proceeds with an inversion of the stereochemical configuration at the sulfur atom, delivering the products in high yields (up to 96%) and with excellent enantiomeric excess (>99% ee). organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via an S_N2-like transition state, where the Lewis acid coordinates to the sulfonimidoyl group, facilitating the nucleophilic attack by the aniline. acs.orgacs.orgnih.gov This method tolerates a range of anilines with both electron-donating and moderately electron-withdrawing groups. nih.govacs.org

Table 3: Substrate Scope for Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides

| Entry | Aniline Derivative | Yield | Enantiomeric Excess (ee) |

| 1 | Aniline | 96% | >99% |

| 2 | 4-Methoxyaniline | 90% | >99% |

| 3 | 2-Methylaniline | 85% | >99% |

| 4 | 4-Iodoaniline | 75% | >99% |

| 5 | Methyl 4-aminobenzoate | 54% | >99% |

Source: Data compiled from published studies on the Ca(NTf₂)₂-mediated enantiospecific synthesis of sulfonimidamides. nih.govorganic-chemistry.org

Synthetic Strategies for Piperidine-Containing Derivatives

The synthesis of piperidine-containing compounds, a crucial structural motif in pharmaceuticals, can be achieved through various strategic pathways. usm.edunih.gov These methods range from constructing the piperidine ring from linear precursors to modifying an existing piperidine scaffold. nih.govnih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for forming the piperidine ring, where a single molecule containing all the necessary atoms is induced to form a cyclic structure. mdpi.com This approach is governed by factors such as ring strain and the geometric feasibility of the transition state, often rationalized by Baldwin's rules. nih.gov A key challenge in this approach is achieving high stereo- and regioselectivity. mdpi.com

Several methods exemplify this strategy:

N-sulfonyliminium Ion Cyclization: This method involves the activation of a sulfonamide nitrogen by a Lewis acid (e.g., scandium(III) or copper(II) triflates) to condense with an aldehyde. usm.edu This forms an N-sulfonyliminium ion intermediate, which then undergoes an intramolecular cyclization to yield the N-sulfonyl piperidine structure. usm.edu

Radical Cyclization: Radical-based approaches, such as those inspired by the Hofmann-Löffler-Freytag reaction, can be used to functionalize remote C-H bonds, leading to cyclization. researchgate.net For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines in good yields. mdpi.com Another method uses a triethylborane (B153662) initiator for the intramolecular radical cyclization of 1,6-enynes to create polysubstituted piperidines. nih.gov

Reductive Hydroamination: This cascade reaction involves the acid-mediated functionalization of an alkyne to form an enamine, which generates an iminium ion. nih.gov Subsequent intramolecular attack and reduction lead to the formation of the piperidine ring. nih.govmdpi.com

Functionalization of Pre-existing Piperidine Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing piperidine molecule. This is a common and direct strategy, particularly when the piperidine core is readily available. The synthesis of this compound itself can be envisioned through this route, typically by reacting piperidine with 2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an aniline. A more direct route involves the reaction of piperidine with 2-aminobenzenesulfonyl chloride.

Modern synthetic methods provide a broad toolkit for such functionalizations:

Sulfonamide Formation: The most direct functionalization involves forming the sulfonamide bond. This is typically achieved by reacting the secondary amine of the piperidine ring with a suitable sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

N-Arylation: Buchwald-Hartwig cross-coupling reactions can be employed to attach aryl groups to the nitrogen atom of the piperidine ring, offering a versatile method for creating complex derivatives. acs.org

Amidation: The piperidine nitrogen can be acylated through amide coupling reactions using activating agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) to link carboxylic acids to the piperidine scaffold. nih.govnih.gov

Chemoselective Hydrogenation of Pyridine Derivatives

The conversion of pyridines to piperidines via hydrogenation is one of the most fundamental and economical routes to this saturated heterocycle. nih.govliv.ac.uk The primary challenge lies in the aromatic stability of the pyridine ring and its potential to poison catalysts. chemrxiv.org Modern catalysis has addressed this with highly efficient and chemoselective methods that allow for the reduction of the pyridine ring while preserving other sensitive functional groups within the molecule. chemrxiv.org

A variety of catalytic systems have been developed for this purpose:

| Catalyst System | Substrate | Conditions | Key Features |

| Iridium(III) Complex | Substituted Pyridines | Low catalyst loading | Tolerates highly sensitive groups (nitro, azido, bromo, alkenyl); scalable. chemrxiv.org |

| Rhodium Complex [Cp*RhCl2]2 | Quaternary Pyridinium Salts | HCOOH-Et3N, 40°C | Highly chemoselective, affording piperidines or tetrahydropyridines. liv.ac.uk |

| Palladium on Carbon (Pd/C) | Bromopyridine Derivatives | HCl or Triethylamine additive | Additive choice allows for either dehalogenation or preservation of the bromo group. nih.govmdpi.com |

| Rhodium on Carbon (Rh/C) | Pyridine Derivatives | Mild conditions | Effective for synthesizing piperidines with fluorinated groups. mdpi.com |

| Electrocatalytic Hydrogenation | Pyridine | Rh/C catalyst, ambient temp/pressure | High current efficiency and quantitative conversion in an anion-exchange membrane electrolyzer. nih.gov |

This chemoselectivity is crucial for late-stage functionalization in the synthesis of complex molecules, where a pyridine ring can be selectively reduced without affecting other reducible moieties. chemrxiv.org

Biocatalytic Amide-Bond Coupling for Related Compounds

While the formation of sulfonamides is typically a purely chemical process, the principles of biocatalysis are increasingly being explored for the synthesis of related amide bonds, offering environmentally benign alternatives to traditional chemical coupling agents. Nature itself synthesizes sulfonamide and sulfamate (B1201201) compounds through unique biosynthetic pathways. nih.gov For example, the biosynthesis of the antibiotic xiamycin involves a flavin-dependent enzyme that uses SO₂ from sulfur metabolism to form the characteristic S-N bond. nih.gov

In laboratory and industrial settings, enzymes like ligases are being engineered to catalyze the formation of amide bonds. This approach offers high specificity and operates under mild conditions (aqueous solvent, room temperature), avoiding the need for potentially toxic coupling reagents and solvents. While the direct biocatalytic synthesis of this compound is not yet a mainstream method, the development of novel biocatalysts for S-N bond formation is an active area of research, promising greener synthetic routes in the future. nih.gov

Derivatives and Analogues of this compound

The core structure of this compound serves as a scaffold for the development of various analogues. By modifying the aniline or piperidine portions of the molecule, researchers can fine-tune its properties.

Acetamide-Conjugated Sulfonamide Analogues

A notable class of derivatives includes those where the primary amino group of the aniline moiety is acylated to form an acetamide (B32628). These acetamide-conjugated sulfonamides are explored for various biological activities. mdpi.com The synthesis of these compounds typically involves a straightforward amide coupling reaction. The parent sulfonamide, such as a sulfanilamide (B372717) derivative, is reacted with a carboxylic acid (e.g., ibuprofen, flurbiprofen) or an activated acyl donor (e.g., an acyl chloride) to form the amide linkage. mdpi.com

Research into these analogues often involves synthesizing a library of compounds to establish structure-activity relationships. For instance, studies have explored how different substituents on the acetamide and sulfonamide portions influence biological efficacy. mdpi.com

An example of a related synthetic transformation involves the coupling of 2-aminoethanesulfonamides with the carboxylic acid group of betulonic acid to form an amide-linked conjugate. nih.gov

| Starting Sulfonamide | Acylating Agent | Resulting Conjugate Type |

| Sulfanilamide | Ibuprofen | N-(4-sulfamoylphenyl)propanamide derivative mdpi.com |

| Sulfathiazole | Flurbiprofen | N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide derivative mdpi.com |

| Betulonic Acid | 2-(Piperidin-1-ylsulfonyl)ethan-1-amine | N-[2-(Piperidin-1-ylsulfonyl)ethyl]-3-oxolup-20(29)-en-17β-carboxamide nih.gov |

These synthetic strategies underscore the modularity of the sulfonamide scaffold, allowing for the creation of diverse chemical entities. mdpi.com

Chromene-Based Sulfonamide Derivatives

The fusion of a chromene nucleus with a sulfonamide moiety has been a productive strategy in generating compounds with potential biological activities. A general and effective method for creating these hybrids involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene (B1212753) derivatives, catalyzed by ammonium (B1175870) acetate. rsc.org This one-pot synthesis yields 3-cyano-2-imino-2H-chromene-6-sulfonamide in high purity. rsc.org

Another approach involves the microwave-assisted synthesis of 4-oxo-4H-chromene-2-carboxylic acids from commercially available 2'-hydroxyacetophenones and diethyl oxalate (B1200264) in the presence of sodium methoxide. nih.gov The resulting carboxylic acids can then be coupled with sulfonamide-containing amines to produce the target chromene-sulfonamide derivatives. nih.gov Furthermore, copper-assisted cycloaddition reactions between mono- or di-alkyne chromenone derivatives and sulfa drug azides have been successfully employed to synthesize mono- and bis-1,2,3-triazole-linked chromene sulfonamide hybrids. rsc.org

A molecular hybridization approach has also been utilized to prepare a series of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety. nih.gov This synthesis is proposed to proceed via a Michael addition of a carbanion to an activated double bond, followed by O-heterocyclization. nih.gov

Thiazole-Bearing Sulfonamide Compounds

The incorporation of a thiazole (B1198619) ring into sulfonamide structures has yielded compounds with a range of biological activities. A common synthetic route involves the reaction of α-haloacetophenone derivatives with a sulfanilamide-substituted thiourea (B124793) in a mixture of dimethylformamide (DMF) and ethanol. tandfonline.com This method provides a straightforward pathway to various sulfonamide-bearing thiazole derivatives. tandfonline.com

Another synthetic strategy begins with the reaction of sulfanilamide with chloroacetyl chloride to form 2-chloro-N-(4-sulfamoylphenyl)acetamide. nih.gov This intermediate can then be reacted with thiourea to yield 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide. nih.gov Further modifications can be introduced to the thiazole ring to generate a library of derivatives. nih.gov For example, new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety have been synthesized, demonstrating the versatility of this scaffold.

Thiopyrimidine-Benzenesulfonamide Structures

The synthesis of thiopyrimidine-benzenesulfonamide compounds often involves a multi-step process. A key starting material, 2-chloro-N-(4-(N-substituted sulfamoyl)phenyl)acetamide, is prepared by acetylating various substituted 4-amino-N-substituted benzenesulfonamides with chloroacetyl chloride. mdpi.compreprints.org This intermediate is then coupled with 2-thioxo-1,2,3,4-tetrahydropyrimidine compounds in DMF under basic conditions to yield the target 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-based analogues. mdpi.compreprints.org This approach allows for the generation of a diverse library of compounds by varying the substituents on both the pyrimidine (B1678525) and benzenesulfonamide (B165840) rings. mdpi.comnih.govresearchgate.net

The initial 6-amino-2-thiopyrimidine can be synthesized through the reaction of thiourea with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide. jetir.org This intermediate can then be alkylated with appropriate 2-chloroacetamides to produce the desired thioacetamide (B46855) derivatives. jetir.org

Flavonol-Piperidine Sulfonamide Hybrids

A series of flavonol derivatives containing a piperidine sulfonamide moiety have been designed and synthesized, demonstrating antiviral activities. arabjchem.org The synthetic strategy utilizes flavonol as a lead compound, which is then structurally modified by splicing it with a piperidine sulfonamide fragment. arabjchem.org This approach has led to the identification of compounds with significant biological efficacy. arabjchem.org

The synthesis of flavone (B191248) hybrids can also be achieved through a Mannich reaction between a flavone, paraformaldehyde, and a piperidine derivative. mdpi.com Additionally, chrysin (B1683763) has been used as a starting material, which is first reacted with propargyl bromide. The resulting propargyl derivative then undergoes a "click" reaction with various benzyl (B1604629) azide (B81097) derivatives to yield chrysin hybrids coupled with a pharmacophore at position 7. mdpi.com

Triazolo[4,3-a]pyridine Sulfonamides

The synthesis of nih.govmdpi.comnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment has been explored for the development of novel therapeutic agents. mdpi.com A general approach involves the reaction of 2-chloropyridine-5-sulfonyl chloride with an appropriate aniline to form a 2-chloro-N-arylpyridine-5-sulfonamide intermediate. mdpi.com This intermediate is then reacted with hydrazine (B178648) to yield the corresponding 2-hydrazinylpyridine-5-sulfonamide, which can be further cyclized to form the triazolopyridine ring system. mdpi.com

Several methods exist for the synthesis of the core triazolo[4,3-a]pyridine structure. These include palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration, and an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org A key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, has also been synthesized through a multi-step process starting from 2-chloropyrazine. nih.gov

Indoline-2,3-dione Derivatives with Piperidine Sulfonyl Moieties

The synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has been reported. nih.gov This process involves treating a substituted indoline-2,3-dione with hydrazine hydrate (B1144303) to form a 3-hydrazonoindolin-2-one intermediate. nih.gov This intermediate is then reacted with a substituted benzene sulfonyl chloride to yield the final indoline-2,3-dione-based sulfonamide derivatives. nih.gov

A novel indole (B1671886) derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has also been synthesized. nih.gov This compound demonstrates the feasibility of incorporating a piperidine sulfonyl moiety into an indole scaffold. nih.gov

Considerations for Scalable Synthesis in Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development necessitates careful consideration of several factors. The development of robust and efficient synthetic routes is paramount. For instance, large-scale synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael-type reaction (IMAMR) using tetrabutylammonium (B224687) fluoride (TBAF) as a base. nih.gov While cesium carbonate also showed good results, its poor solubility presented challenges for scaling up. nih.gov

The choice of reagents and reaction conditions is also critical. For example, the synthesis of triazolo[4,3-a]pyrazine derivatives involved the use of Boc-protected amino acids to facilitate monitoring of the reaction progress. nih.gov The development of one-pot syntheses, such as the synthesis of chromene-sulfonamide derivatives, can significantly improve efficiency and reduce waste. rsc.org Furthermore, the use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of chromene-based carboxylic acids. nih.gov

The purification of the final products is another important consideration. While some syntheses yield products of high purity without the need for extensive purification, mdpi.com others may require column chromatography or recrystallization. mdpi.comnih.gov The development of scalable purification methods is essential for efficient production.

Biological Activity and Pharmacological Investigations

Enzyme Inhibition Potentials

The unique structural characteristics of piperidine-based sulfonamides make them promising candidates for enzyme inhibition. Research has focused on their ability to interact with the active sites of various enzymes implicated in disease pathogenesis.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. nih.govmdpi.com Its inhibition can halt cellular proliferation, making it a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net

While direct studies on 2-(Piperidin-1-ylsulfonyl)aniline are not extensively documented, research on structurally related piperidine-containing compounds highlights their potential as DHFR inhibitors. nih.govresearchgate.net For instance, a series of 4-piperidine-based thiosemicarbazones demonstrated potent DHFR inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net The piperidine (B6355638) moiety in these compounds is thought to enhance binding to the enzyme's active site. nih.gov Furthermore, sulfonamide-containing folate analogs have been shown to act as inhibitors by competing with the natural substrate, leading to the depletion of dihydrofolate. nih.gov These findings suggest that the this compound scaffold warrants investigation for DHFR inhibitory activity.

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is a key regulator of lipid and glucose metabolism and is a target for insulin-sensitizing drugs. nih.govnih.govresearchgate.net Abnormalities in PPAR-γ signaling are linked to conditions like obesity and diabetes. nanobioletters.com

Research into the interaction between piperidine-containing compounds and PPAR-γ has revealed potential modulatory effects. For example, piperine (B192125), a natural alkaloid containing a piperidine ring, has been shown to bind directly to the ligand-binding pocket of the PPARγ ligand-binding domain. nih.gov This interaction occurs through hydrogen bonds and hydrophobic interactions. nih.gov Co-crystallization studies suggest that piperine acts as a partial agonist or antagonist, and unlike full agonists, it does not directly stabilize helix H12, which may account for its weaker agonistic activity. nih.gov While this research was conducted on piperine, it highlights the capacity of the piperidine moiety to interact with PPAR-γ, suggesting that synthetic derivatives like this compound could be designed as modulators of this important receptor.

Interactions with Other Key Enzymes and Receptors

The versatile structure of piperidine sulfonamides has prompted investigations into their interactions with a range of other enzymes and receptors critical to cellular signaling.

Bruton's Tyrosine Kinase (BTK): BTK is a vital component of the B-cell receptor signaling pathway, making it an attractive target for treating B-cell malignancies and autoimmune diseases. nih.govmdpi.com Numerous BTK inhibitors incorporate a piperidine ring in their structure. researchgate.netmdpi.com Studies on pyrimido[4,5-d] nih.govwho.intoxazin-2-one derivatives have identified compounds with potent BTK inhibitory activity (IC50 of 7 nM). nih.gov The selectivity of these inhibitors against other kinases is a critical aspect of their development. nih.govnih.gov

Janus Kinase (JAK): The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. mdpi.comnih.gov Dysregulation of this pathway is associated with inflammatory diseases and cancers. researchgate.net Several JAK inhibitors feature a piperidine moiety. mdpi.comresearchgate.net For instance, napabucasin (B1676941) and its 2'-methyl derivative, which are naphthoquinones, have shown potent inhibition of JAK2 with IC50 values of 12.62 ± 2.12 nM and 11.11 ± 0.13 nM, respectively. mdpi.com Molecular dynamics simulations indicate that hydrophobic interactions, particularly involving the piperidine ring of other inhibitors like tofacitinib, are crucial for binding to JAK2. mdpi.com

Proteases: Research into N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which are structurally related to this compound, has shown inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. who.intnih.gov This indicates the potential of this class of compounds to interact with various proteases and enzymes involved in inflammatory processes. who.int

Falcipain-2: Currently, there is limited specific information available in the searched literature regarding the direct interaction of this compound or its close derivatives with the malarial protease falcipain-2.

In Vitro Cellular Activity Profiles

The ultimate therapeutic potential of a compound is often initially assessed through its activity in cellular models, particularly in the context of cancer.

Cytotoxicity in Human Lung Carcinoma (A-549) Cell Lines

The A-549 cell line, derived from human lung carcinoma, is a standard model for evaluating the cytotoxic potential of novel compounds. While direct cytotoxic data for this compound on A-549 cells is not prominently available, studies on related piperidine-containing molecules offer valuable insights. For example, piperine has been shown to exert a dose-dependent cytotoxic effect on A-549 cells while showing no effect on normal human lung fibroblasts. nih.gov The mechanism of action for piperine involves the induction of apoptosis through a p53-dependent mitochondrial signaling pathway, including the activation of caspases and an increase in the Bax/Bcl-2 ratio. nih.gov These findings suggest that the piperidine scaffold, as present in this compound, could be a valuable component in the design of new anticancer agents targeting lung cancer.

Cytotoxicity in Human Breast Carcinoma (MCF-7) Cell Lines

No direct experimental data on the cytotoxicity of this compound against the human breast carcinoma (MCF-7) cell line was identified in the reviewed literature. However, studies on other piperidine-containing compounds have demonstrated notable cytotoxic effects.

Piperine, an alkaloid found in black pepper, has shown dose-dependent cytotoxicity against MCF-7 cells. nih.gov Research indicates that piperine can inhibit the proliferation of these cancer cells, with reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) varying between studies. One study reported an IC₅₀ value of 1.21 µM after a 24-hour exposure. researchgate.net Another investigation found IC₅₀ values of 94.5 µM after 24 hours and 38.3 µM after 48 hours of treatment. nih.gov Furthermore, piperine has been observed to act synergistically with chemotherapeutic drugs like cisplatin (B142131) and paclitaxel, enhancing their apoptotic effects on MCF-7 cells. researchgate.netnih.gov

The piperidine nitroxide, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), has also been shown to be significantly more cytotoxic against neoplastic cell lines, including MCF-7, compared to nonneoplastic cells. researchgate.net

Table 1: Cytotoxicity of Piperidine-Containing Compounds against MCF-7 Cells

| Compound | IC₅₀ Value | Exposure Time | Reference |

|---|---|---|---|

| Piperine | 1.21 ± 0.21 μM | 24 h | researchgate.net |

| Piperine | 94.5 µM | 24 h | nih.gov |

| Piperine | 38.3 µM | 48 h | nih.gov |

Antimicrobial Activity against Bacterial Strains

Specific studies detailing the antimicrobial activity of this compound against bacterial strains were not found. However, research into related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives highlights the potential of this chemical class. A synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated antimicrobial activity against several Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov PNT was effectively taken up by microbial cells and caused the hollowing out of bacterial cytoplasm without disintegrating the cell membrane. mdpi.comnih.gov The minimum bactericidal concentrations (MBCs) for PNT were found to be 1.25 μg/mL against S. epidermidis, 5.0 μg/mL against S. aureus, and 10 μg/mL against MRSA. mdpi.com

Table 2: Antimicrobial Activity of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus epidermidis | Not Specified | 1.25 | mdpi.com |

| Staphylococcus aureus | Not Specified | 5.0 | mdpi.com |

Antifungal Efficacy

There is no specific information available on the antifungal efficacy of this compound. Research on other novel piperidine-containing compounds has shown significant antifungal properties. A series of thymol (B1683141) derivatives incorporating a sulfonamide moiety were evaluated for their activity against plant pathogenic fungi. nih.gov Specifically, compounds 5m and 5t showed remarkable in vitro activity against Phytophthora capsici, with EC₅₀ values of 8.420 and 8.414 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin. nih.gov Another derivative, compound 5v, was highly effective against Sclerotinia sclerotiorum with an EC₅₀ value of 12.829 μg/mL. nih.gov

In another study, novel thiazolidinone derivatives containing a piperidine group were synthesized and tested against several fungal strains. nih.gov Two compounds, 4h and 4l, were found to be 1.6 times more active than fluconazole (B54011) against Rhodotorula sp., with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 16.5 μg/mL. nih.gov

Table 3: Antifungal Activity of Piperidine-Containing Derivatives

| Compound | Fungal Strain | Activity Metric | Value (μg/mL) | Reference |

|---|---|---|---|---|

| Thymol Derivative 5m | Phytophthora capsici | EC₅₀ | 8.420 | nih.gov |

| Thymol Derivative 5t | Phytophthora capsici | EC₅₀ | 8.414 | nih.gov |

| Thymol Derivative 5v | Sclerotinia sclerotiorum | EC₅₀ | 12.829 | nih.gov |

| Thiazolidinone 4h | Rhodotorula sp. | MIC & MFC | 16.5 | nih.gov |

Antiviral Effects (e.g., Influenza Virus H1N1, Herpes Simplex Virus 1, Coxsackievirus B3)

Direct antiviral studies on this compound were not identified. However, the antiviral potential of related structures is an active area of research. A series of novel isatin (B1672199) derivatives featuring a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione scaffold were designed as broad-spectrum antiviral agents. nih.gov These compounds were tested against Influenza A virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3). nih.gov Compounds 9, 5, and 4 demonstrated the highest activity against H1N1, HSV-1, and COX-B3, with IC₅₀ values of 0.0027, 0.0022, and 0.0092 µM, respectively. nih.gov Another study on piperidine-substituted purines found that compound FZJ05 showed significant potency against influenza A/H1N1. nih.gov

Table 4: Antiviral Activity of Piperidinylsulfonyl and Piperidine Derivatives

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Isatin Derivative 9 | Influenza A (H1N1) | MDCK | 0.0027 | nih.gov |

| Isatin Derivative 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.0022 | nih.gov |

Antimalarial Activity against Plasmodium falciparum

While no studies have directly evaluated the antimalarial activity of this compound, research on derivatives containing the piperidin-1-ylsulfonyl moiety has shown promising results. A series of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides were synthesized and tested for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov One of the synthesized compounds, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one, exhibited good antimalarial activity with an IC₅₀ of 4.98 μM. nih.gov Separately, piperine has also been investigated for its antimalarial properties, showing median IC₅₀ values of 111.5 μM and 59 μM against the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) clones of P. falciparum, respectively. nih.gov

Table 5: Antimalarial Activity of Piperidine-Containing Compounds against P. falciparum

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | Not Specified | 4.98 | nih.gov |

| Piperine | 3D7 (chloroquine-sensitive) | 111.5 | nih.gov |

Mechanisms of Biological Action

The precise mechanisms of action for this compound are not defined due to the lack of specific studies. However, investigations into its structural analogs provide a basis for understanding potential biological targets.

Ligand-Target Binding Characterization

In silico and experimental studies on related compounds have begun to elucidate their binding interactions with specific biological targets.

For the antimalarial nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives, molecular docking studies identified falcipain-2, a crucial cysteine protease for the P. falciparum parasite, as a potential target. nih.gov Inhibition of this enzyme disrupts the parasite's ability to degrade human hemoglobin, which is essential for its survival. nih.gov

In the context of antimicrobial activity, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to inhibit DNA gyrase. mdpi.comnih.gov A DNA gyrase supercoiling assay demonstrated a dose-dependent reduction in fluorescence, indicating that one of the key mechanisms behind PNT's antimicrobial effect is the inhibition of this essential bacterial enzyme. mdpi.comnih.gov

For the antiviral isatin derivatives, in silico molecular docking studies were conducted to understand their binding affinities to viral proteins, supporting their observed biological activity. nih.gov

Disruption of Nucleotide Synthesis Pathways

The fundamental process of nucleotide synthesis is a critical target for anticancer therapies, as cancer cells have a high demand for DNA and RNA precursors to sustain their rapid proliferation. The sulfonamide group, a key feature of this compound, is famously associated with the disruption of nucleotide synthesis.

The primary mechanism for classical sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for the synthesis of folic acid. mdpi.com Bacteria require folic acid to produce purines and pyrimidines, the building blocks of DNA and RNA. mdpi.com While this specific enzyme is not present in humans, the principle of targeting nucleotide synthesis pathways is a well-established anticancer strategy. Research into novel sulfonamide derivatives continues to explore their potential to inhibit analogous critical enzymes in human cells. For instance, some sulfonamides have been investigated for their ability to inhibit carbonic anhydrase, which can indirectly affect pH regulation and metabolic processes that support nucleotide synthesis. rsc.org

Although direct evidence for this compound is not available, its structural components suggest a potential to interfere with these vital cellular processes, making it a candidate for further investigation as an inhibitor of nucleotide metabolism.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Compounds that can interfere with this cycle, causing it to halt at specific checkpoints, are valuable as potential anticancer agents. A significant body of research on sulfonamide and piperidine derivatives demonstrates their ability to modulate cell cycle progression.

For example, a series of novel antitumor sulfonamides were found to block the cell cycle progression of murine leukemia cells in the G1 phase, rather than the M phase which is targeted by other types of anticancer drugs. nih.gov One such compound, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), showed significant antitumor activity against human colon carcinoma by inducing this G1 arrest. nih.gov Similarly, another study on a piperidine derivative, 2-amino-4-(1-piperidine)pyridine, demonstrated its ability to inhibit the progression of colon cancer cells to the S phase by arresting the cell cycle in the G0/G1 phase. frontiersin.org

Furthermore, the activation of the Wnt/β-catenin signaling pathway leads to the transcription of target genes associated with cell proliferation, including cyclin D1, a key regulator of the G1/S phase transition. biorxiv.org Arylsulfonamide derivatives have been identified as inhibitors of this pathway, which would consequently lead to cell cycle arrest. biorxiv.org These findings suggest that this compound could potentially exert its antiproliferative effects by modulating key proteins that control cell cycle checkpoints.

Table 1: Effects of Structurally Related Compounds on Cell Cycle Progression

| Compound Class | Specific Compound Example | Cell Line(s) | Observed Effect | Reference |

| Antitumor Sulfonamides | N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | P388 Murine Leukemia, HCT116 Human Colon Carcinoma | G1 Phase Arrest | nih.gov |

| Piperidine Derivatives | 2-amino-4-(1-piperidine)pyridine | HT29 and DLD-1 Colon Cancer | G0/G1 Phase Arrest | frontiersin.org |

| Arylsulfonamides | Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate (MSAB) | Wnt1-driven mammalian cell lines | Inhibition of Wnt/β-catenin signaling, affecting Cyclin D1 levels | biorxiv.org |

Influence on Signal Transduction and Metabolic Processes

The biological activity of this compound and its analogs extends to the modulation of complex signal transduction cascades and metabolic processes that are often hijacked by cancer cells to promote their growth and survival.

Aromatic sulfonamides containing a piperidine moiety have been shown to induce oxidative stress and deplete glutathione (B108866) in melanoma and leukemia cells, leading to cytotoxic effects. researchgate.netnih.gov This indicates an interference with the cellular redox balance, a critical metabolic process. Furthermore, some arylsulfonamide derivatives have been developed as selective inhibitors of ADAM-17, a key enzyme involved in EGFR signaling. nih.gov The EGFR pathway is a major driver of cell proliferation, and its inhibition is a validated anticancer strategy.

The Wnt/β-catenin signaling pathway is another crucial cascade in cell development and homeostasis, and its aberrant activation is linked to several cancers. biorxiv.org Studies have identified arylsulfonamides as modulators of this pathway. biorxiv.org By inhibiting this signaling, such compounds can suppress the expression of downstream targets that promote cell survival and proliferation. biorxiv.org The piperidine nucleus itself is found in numerous bioactive compounds and is known to enhance membrane permeability and receptor binding, potentially increasing the efficacy of the sulfonamide pharmacophore. researchgate.net

Table 2: Influence of Related Compounds on Signal Transduction and Metabolism

| Compound Class | Investigated Target/Pathway | Observed Biological Outcome | Potential Therapeutic Implication | Reference |

| Aromatic Sulfonamides with Piperidine | Cellular Redox System | Induction of oxidative stress, glutathione depletion | Cytotoxicity in cancer cells | researchgate.netnih.gov |

| Arylsulfonamides | ADAM-17 (involved in EGFR signaling) | Inhibition of enzyme activity | Reduction of cancer cell motility and invasiveness | nih.gov |

| Arylsulfonamides | Wnt/β-catenin Signaling | Inhibition of the pathway | Antiproliferative activity | biorxiv.org |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitutions on the Aniline (B41778) Moiety

Modifications to the aniline ring have a profound impact on the biological activity of 2-(piperidin-1-ylsulfonyl)aniline derivatives. The position, number, and nature of substituents can modulate potency, selectivity, and pharmacokinetic properties.

For instance, in a series of benzenesulfonamide-based carbonic anhydrase inhibitors, substitutions on the phenyl ring significantly influenced inhibitory activity against various CA isoforms. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide moiety, thereby affecting its zinc-binding affinity. Moreover, the placement of substituents can lead to favorable or unfavorable interactions with amino acid residues in the active site of the target enzyme.

In the context of anti-influenza agents, aniline analogues with 3-chloro and 3-trifluoromethyl substitutions demonstrated significantly better antiviral potencies. nih.gov The introduction of a second small hydrophobic group at another position on the aniline ring led to highly potent analogues. nih.gov

| Substituent on Aniline Moiety | Observed Effect on Biological Activity | Reference Compound Class |

| 3-Chloro | Enhanced antiviral potency | Anti-influenza agents nih.gov |

| 3-Trifluoromethyl | Enhanced antiviral potency | Anti-influenza agents nih.gov |

| 2,5-Dimethoxy | Potent α-glucosidase inhibitory activity | Quinoline-piperazine derivatives researchgate.net |

| 4-Methoxy (para position) | Potent carbonic anhydrase inhibition | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides nih.gov |

| 3-Methoxy (meta position) | Decreased carbonic anhydrase inhibition compared to para-isomer | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides nih.gov |

| 2-Fluoro | Improved activity on some carbonic anhydrase isoforms | Benzenesulfonamide-based CA inhibitors nih.gov |

| 2,4-Difluoro | Slight improvement in activity on all tested CA isoforms compared to 2-fluoro analog, but worsened selectivity | Benzenesulfonamide-based CA inhibitors nih.gov |

Effects of Modifications to the Piperidine (B6355638) Ring Structure

The piperidine ring is another key area for structural modification to optimize biological activity. Its conformation and substitution pattern can influence how the molecule fits into a binding pocket and can also impact its physicochemical properties, such as solubility and membrane permeability. The piperidine ring is a prevalent nitrogen-containing ring system in FDA-approved drugs. nih.gov

In many drug candidates, the piperidine moiety acts as a versatile scaffold. mdpi.com For example, in a series of antibacterial agents, the piperidine link was identified as an important active fragment. nih.gov The diversity of functional groups and substitution patterns on the piperidine ring is a testament to its importance in modulating biological properties. researchgate.net

Modifications can range from simple substitutions on the ring to more complex alterations like the introduction of spirocyclic systems or fusion with other rings. These changes can lead to enhanced interactions with the target, improved selectivity, and better pharmacokinetic profiles. For instance, in certain carbonic anhydrase inhibitors, the piperidine ring engages in hydrophobic contacts with residues such as V135 and L141 in the active site of hCA II. nih.gov

Significance of the Sulfonamide Linkage in Bioactivity

The sulfonamide group (-SO2NH-) is a cornerstone of the biological activity of this class of compounds. It is not merely a linker but an active participant in molecular recognition. ajchem-b.com Sulfonamides are well-known for their ability to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and cyclooxygenases. researchgate.net

The primary sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrase. nih.gov The nitrogen atom of the sulfonamide and one of the oxygen atoms can coordinate with the zinc ion in the enzyme's active site, while the rest of the molecule extends into the active site cavity to make further interactions. nih.gov The hydrogen of the sulfonamide can also form a hydrogen bond with key residues, such as threonine 199 in carbonic anhydrase, further stabilizing the enzyme-inhibitor complex. nih.gov

Beyond its role as a zinc-binder, the sulfonamide linkage imparts specific geometric constraints on the molecule, influencing the relative orientation of the aniline and piperidine rings. This geometric constraint is critical for achieving the correct conformation for binding to the target. In some cases, the sulfonamide itself can be a target for modification, for instance, by N-alkylation, which has been shown to retard inhibitory potential in certain cholinesterase inhibitors. researchgate.net

Stereochemical Considerations in SAR Development

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with significantly different biological activities.

For example, in a study of antihypertensive 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, a clear difference in pharmacological activity was observed between the optical isomers. The (+) isomers were consistently more potent than the corresponding (-) isomers in their hypotensive and alpha-adrenergic blocking activities. nih.gov While this study is on a different, albeit related, class of piperidine-containing compounds, it highlights the general principle that stereochemistry is a critical determinant of biological activity.

Although specific studies on the stereoisomers of the parent this compound are not widely reported, the principles of stereospecificity are universally applicable. The three-dimensional arrangement of substituents on both the piperidine ring and any chiral centers on side chains can dramatically affect the binding affinity and efficacy of the compound.

Design Principles for Enhanced Biological Profiles

Based on the structure-activity relationships discussed, several design principles can be formulated to guide the development of this compound derivatives with improved biological profiles:

Targeted Substitutions on the Aniline Ring: The strategic placement of small, hydrophobic, or electron-withdrawing groups on the aniline ring can enhance potency. The choice of substituent should be guided by the specific topology and nature of the target's binding site.

Optimization of the Piperidine Moiety: The piperidine ring can be modified to improve lipophilicity, solubility, and binding interactions. Introducing substituents or altering the ring's conformation can lead to better target engagement and selectivity.

Leveraging the Sulfonamide Linker: The sulfonamide group should be considered a key pharmacophoric element, especially for metalloenzyme targets. Maintaining the primary sulfonamide is often crucial for zinc-binding, but in other contexts, N-substitution could be explored to modulate activity.

Exploitation of Stereochemistry: The introduction and careful control of stereocenters can lead to the identification of more potent and selective isomers. Chiral synthesis or resolution of racemates is essential to explore the full potential of a given scaffold.

Molecular Hybridization: Combining the this compound core with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. nih.gov

By systematically applying these design principles, medicinal chemists can navigate the complex SAR landscape of this compound derivatives to develop new and effective therapeutic agents.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological targets and elucidating the structural basis of a ligand's activity.

Detailed research findings from studies on closely related sulfonamide and piperidine (B6355638) derivatives demonstrate the utility of this approach. For instance, various 1,8-naphthalimide-arylsulfonyl derivatives have been docked against carbonic anhydrase IX (CAIX), a protein overexpressed in many cancer cells. nih.gov These simulations revealed key hydrogen bonds and hydrophobic interactions within the enzyme's active site, with calculated binding affinities indicating strong inhibitory potential. nih.gov Similarly, docking studies on 2-piperazin-1-yl-quinazolines helped identify key interactions with the integrin αIIbβ3, a receptor involved in platelet aggregation. nih.gov

For 2-(Piperidin-1-ylsulfonyl)aniline, molecular docking could be employed to screen it against a panel of known protein targets associated with sulfonamides or piperidines, such as carbonic anhydrases, kinases, or G-protein coupled receptors. The simulation would predict its binding energy (a proxy for affinity) and visualize the specific amino acid residues it interacts with, providing hypotheses about its mechanism of action.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target This table is for illustrative purposes to show the type of data generated from a molecular docking study.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity to the target protein. |

| Interacting Residues | HIS94, GLN92, THR199, LEU198 | Identifies key amino acid residues involved in binding. |

| Hydrogen Bonds | 2 (with HIS94, GLN92) | Specific polar interactions that stabilize the ligand-receptor complex. |

| Hydrophobic Interactions | Piperidine ring with LEU198 | Non-polar interactions contributing to binding. |

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov VS can be either structure-based, relying on molecular docking of a library of compounds into the target's binding site, or ligand-based, using the structure of a known active ligand to find similar compounds.

In the context of this compound, this compound could serve as a query structure for a ligand-based similarity search to identify other commercially available or synthetically accessible molecules with potentially similar biological activities. Alternatively, if a specific protein target is identified, the this compound scaffold could be used as a starting point to build a focused virtual library. This library of virtual derivatives could then be docked against the target protein to identify which modifications to the aniline (B41778) or piperidine rings would most likely improve binding affinity and selectivity. This approach has been successfully used to identify inhibitors for various targets, including the O-fucosyltransferase SPINDLY in plants. nih.gov

Prediction of Pharmacokinetic Properties (e.g., Oral Bioavailability)

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the drug development process, helping to eliminate compounds with poor pharmacokinetic profiles early on. nih.gov Various software and online tools can calculate key physicochemical and pharmacokinetic descriptors based on a molecule's structure. These predictions help researchers prioritize compounds that are more likely to be orally bioavailable and have favorable metabolic stability. nih.govnih.gov

For this compound, these predictive models can estimate properties like lipophilicity (XLogP3), molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are used to evaluate the compound's potential to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five. While specific experimental data for the 2-isomer is scarce, data for the closely related isomer, 4-(Piperidin-1-ylsulfonyl)aniline, is available and provides a useful reference.

Table 2: Predicted Physicochemical Properties for the Isomer 4-(Piperidin-1-ylsulfonyl)aniline Data sourced from PubChem for a closely related isomer and serves as a predictive example.

| Property | Predicted Value | Significance for Oral Bioavailability |

| Molecular Weight | 240.32 g/mol nih.gov | Within the range for good membrane permeability (<500). |

| XLogP3 | 1.2 nih.gov | Indicates moderate lipophilicity, favorable for absorption. |

| Hydrogen Bond Donors | 1 (from -NH2 group) nih.gov | Within the acceptable range for oral drugs (<5). |

| Hydrogen Bond Acceptors | 3 (from -SO2 and piperidine N) nih.gov | Within the acceptable range for oral drugs (<10). |

| Topological Polar Surface Area | 71.8 Ų nih.gov | Suggests good potential for oral absorption. |

Advanced Computational Analysis for Mechanistic Insights

Beyond initial docking and screening, more advanced computational methods can provide deeper insights into the dynamic behavior and mechanism of action of a ligand. Molecular Dynamics (MD) simulations, for example, can model the movement of the ligand-receptor complex over time, assessing the stability of the predicted binding pose and revealing the role of water molecules in the binding site. nih.gov

Furthermore, Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations could be used to determine the molecule's 3D geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding its intrinsic reactivity and its ability to participate in different types of chemical interactions, offering a mechanistic rationale for its observed or predicted biological activity. researchgate.net

Applications in Drug Discovery and Development Pipeline

The collective use of the computational approaches described above firmly places scaffolds like this compound within the modern drug discovery pipeline. The piperidine nucleus is a well-established and significant fragment in pharmaceuticals, present in drugs for a wide range of diseases. researchgate.netmdpi.com

The general workflow for a compound like this compound would be:

Hit Identification: Use virtual screening to identify the compound as a potential binder to a therapeutic target.

Lead Generation: Employ molecular docking and ADMET predictions to assess its initial potential and guide the synthesis of a small number of derivatives.

Lead Optimization: Use advanced computational analysis like MD and DFT, in conjunction with experimental testing, to refine the chemical structure, improving its potency, selectivity, and pharmacokinetic properties.

Given that derivatives of piperidine and sulfonamides have shown promise as anticancer, antidiabetic, and anti-inflammatory agents, these computational tools are essential for exploring the therapeutic potential of this compound and accelerating its potential journey from a chemical entity to a drug candidate. researchgate.netconnectjournals.com

Research Gaps and Future Directions in Chemical Biology and Medicinal Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The primary reported biological activity of 2-(Piperidin-1-ylsulfonyl)aniline is its potential as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial therapies. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential therapeutic application in oncology.

However, the full spectrum of its biological targets remains largely unexplored. The presence of the piperidine (B6355638) and aniline (B41778) moieties, common pharmacophores in centrally active agents, suggests that the compound could be investigated for neurological or psychiatric disorders. The sulfonamide group is a key feature in a wide range of therapeutics, including diuretics and antidiabetic agents. Therefore, a significant research gap exists in the comprehensive screening of this compound against a broader range of biological targets.

Future Directions:

Systematic screening of this compound against a diverse panel of enzymes and receptors to identify novel biological targets.

Investigation of its potential in therapeutic areas beyond oncology, such as neuropharmacology, infectious diseases, and metabolic disorders.

Comparative studies with its 4-isomer to understand the influence of the substituent position on biological activity and target selectivity.

Development of Advanced Synthetic Methodologies

The synthesis of this compound can be achieved through conventional methods, likely involving the reaction of 2-aminobenzenesulfonyl chloride with piperidine. However, the literature lacks reports on advanced or innovative synthetic strategies specifically tailored for this ortho-substituted isomer. The development of more efficient, scalable, and environmentally benign synthetic routes is a crucial step towards facilitating its broader investigation.

Future Directions:

Exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, for the synthesis of this compound and its derivatives.

Development of one-pot or flow chemistry processes to improve synthetic efficiency and yield.

Investigation of green chemistry approaches to minimize waste and the use of hazardous reagents.

Comprehensive Structure-Activity Relationship Elucidation

A significant void in the current understanding of this compound is the absence of comprehensive structure-activity relationship (SAR) studies. The systematic modification of the piperidine ring, the aniline moiety, and the sulfonyl linker is essential to understand how structural changes impact biological activity and to optimize the compound for potency, selectivity, and pharmacokinetic properties.

Future Directions:

Synthesis and biological evaluation of a focused library of derivatives with substitutions on the aniline and piperidine rings.

Exploration of the impact of replacing the piperidine ring with other cyclic amines.

Computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs.

Integration of Omics Data in Compound Profiling

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized drug discovery by providing a holistic view of a compound's biological effects. There is currently no published research that has employed these powerful tools to profile the activity of this compound. Such studies would be invaluable in elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

Future Directions:

Utilizing transcriptomics to identify changes in gene expression in cells treated with the compound.

Employing proteomics to identify protein targets and pathways modulated by this compound.

Conducting metabolomics studies to understand the compound's impact on cellular metabolism.

Potential Applications in Materials Science Research

Future Directions:

Investigation of the potential of this compound as a monomer for the synthesis of novel polymers.

Exploration of its use in the development of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Assessment of its properties as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs).

Interdisciplinary Research with Emerging Technologies

The convergence of chemistry with emerging technologies like nanotechnology, artificial intelligence (AI), and advanced imaging opens up new avenues for research. For a molecule like this compound, which is in the nascent stages of investigation, these technologies could significantly accelerate its development.

Future Directions:

Development of nanoparticle-based delivery systems to enhance the therapeutic efficacy and reduce potential toxicity of the compound.

Utilization of AI and machine learning algorithms to predict biological activities, optimize molecular design, and analyze large datasets from omics studies.

Employment of advanced imaging techniques to visualize the compound's distribution and target engagement in biological systems.

Q & A

Q. How are mechanistic studies conducted to elucidate biological activity?

- Methodological Answer :

- Kinetic assays : Measure enzyme inhibition (e.g., DHFR activity via UV-Vis spectroscopy) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Mutagenesis studies : Identify critical residues in target proteins (e.g., DHFR mutants with reduced binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.